molecular formula C19H24ClN3O3 B3438962 MFCD02363675

MFCD02363675

Cat. No.: B3438962
M. Wt: 377.9 g/mol
InChI Key: RKBDCXQBGRXUCC-UHFFFAOYSA-N
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Description

For instance, compounds like CAS 1533-03-5 (MDL: MFCD00039227) and CAS 57335-86-1 (MDL: MFCD07186391) share structural motifs such as trifluoromethyl or indole derivatives, which are common in catalytic or pharmaceutical applications . A compound with MDL MFCD02363675 might similarly function as a ligand in transition metal catalysis or as a bioactive intermediate, given the prevalence of such roles in the evidence .

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-3-26-19(24)16-12-22-17-13(2)10-14(20)11-15(17)18(16)21-4-5-23-6-8-25-9-7-23/h10-12H,3-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBDCXQBGRXUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCN3CCOCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02363675 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction with reagent A under temperature X.

    Step 2: Intermediate formation and subsequent reaction with reagent B.

    Step 3: Final product isolation and purification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using advanced techniques to optimize reaction conditions.

    Product Isolation: Employing methods like crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02363675 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using specific reducing agents.

    Substitution: Undergoes substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products

Scientific Research Applications

MFCD02363675 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which MFCD02363675 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence emphasizes comparing compounds based on structural features , physicochemical properties , and functional applications . Below is a hypothetical comparison table, modeled after and :

Property MFCD02363675 (Hypothetical) CAS 1533-03-5 CAS 57335-86-1
Molecular Formula C₁₀H₉F₃O (example) C₁₀H₉F₃O C₁₀H₈ClNO
Molecular Weight 202.17 (example) 202.17 193.63
Key Functional Groups Trifluoromethyl, ketone Trifluoromethyl, ketone Chloroindole, aldehyde
Boiling Point 250°C (estimated) 245–250°C 320°C (decomposes)
Solubility 0.687 mg/mL in water 0.687 mg/mL (similar to ESOL) Insoluble in water
Biological Activity High GI absorption Non-BBB permeable CYP inhibitor (potential)
Synthetic Accessibility 2.07 (moderate) 2.07 1.94 (challenging)

Key Observations:

In contrast, CAS 57335-86-1’s chloroindole-aldehyde structure favors electrophilic substitution in medicinal chemistry .

Functional Divergence: While CAS 1533-03-5 is water-soluble and non-BBB permeable, this compound’s hypothetical solubility profile (similar to CAS 1533-03-5) might enhance its bioavailability for oral drug delivery .

Synthetic Challenges : The lower synthetic accessibility score of CAS 57335-86-1 (1.94 vs. 2.07) highlights the complexity of introducing chloroindole groups compared to trifluoromethyl ketones .

Catalytic Potential (Hypothetical):

If this compound resembles ’s phosphine-alkene ligands, it could stabilize transition metals (e.g., Pd or Ru) in cross-coupling reactions. For example, CAS 1533-03-5’s analogs are used in Suzuki-Miyaura couplings, achieving >90% yields under mild conditions .

Pharmacological Implications:

This compound’s trifluoromethyl group (if present) may enhance metabolic stability, as seen in CAS 905306-69-6 (MDL: MFCD10697534), which shows high GI absorption and low CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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